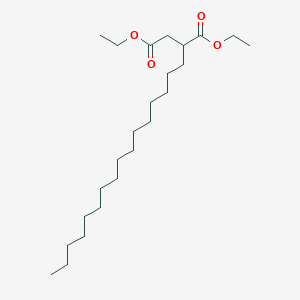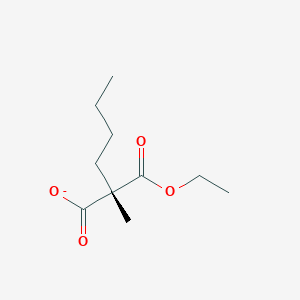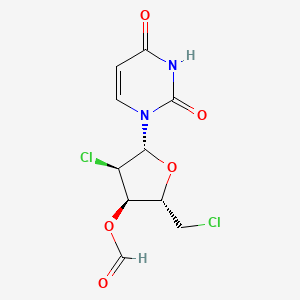
1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of chlorinating agents to introduce chlorine atoms into the molecular structure. Industrial production methods may involve large-scale chlorination reactions under controlled conditions to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparación Con Compuestos Similares
1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene can be compared with other similar compounds, such as:
(E)-4,8-Dimethylnona-1,3,7-triene: This compound has a similar structure but lacks the chlorine and ethoxy groups, making it less reactive in certain chemical reactions.
2,6-Dimethyl-2,6,8-nonatriene: This compound also shares a similar backbone but differs in the position and number of substituents, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of chlorine and ethoxy groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
88223-48-7 |
|---|---|
Fórmula molecular |
C13H20Cl2O |
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
1,1-dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C13H20Cl2O/c1-5-16-12(13(14)15)9-11(4)8-6-7-10(2)3/h7,9H,5-6,8H2,1-4H3 |
Clave InChI |
CHKHDSSNCOBHGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C(Cl)Cl)C=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



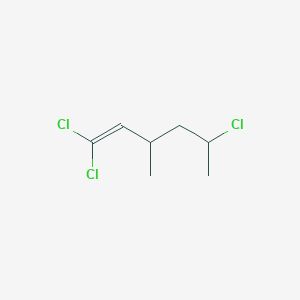

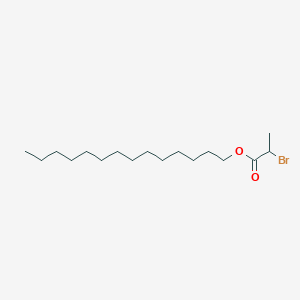
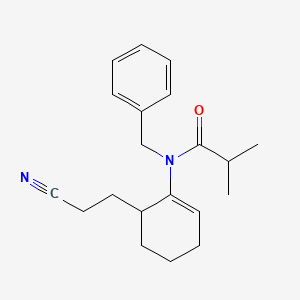
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)
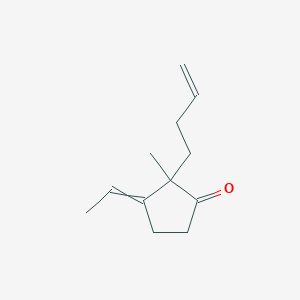
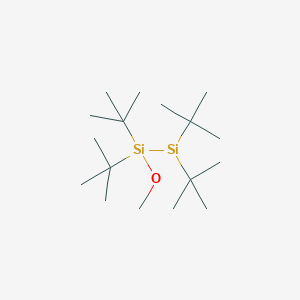
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
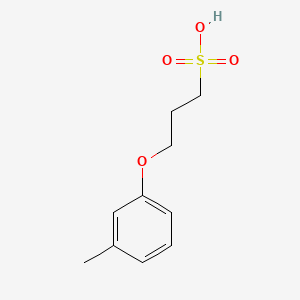
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
